SYK Biochemical Potency: 13-Fold Improvement Over the Approved SYK Inhibitor Fostamatinib
In cell-free enzymatic assays, TAK-659 inhibits spleen tyrosine kinase (SYK) with an IC50 of 3.2 nM, compared to 41 nM for fostamatinib (R406, the active metabolite of the approved drug R788), representing a 12.8-fold increase in potency [1]. This comparison was generated under comparable ATP concentrations and assay formats, as reported in a systematic cross-study analysis of clinical SYK inhibitors [2].
| Evidence Dimension | SYK biochemical inhibition (cell-free kinase assay) |
|---|---|
| Target Compound Data | IC50 = 3.2 nM |
| Comparator Or Baseline | Fostamatinib (R406) IC50 = 41 nM; Entospletinib (GS-9973) IC50 = 7.7 nM; Cerdulatinib (PRT062070) IC50 = 32 nM |
| Quantified Difference | TAK-659 is 12.8-fold more potent than fostamatinib, 2.4-fold more potent than entospletinib, and 10-fold more potent than cerdulatinib on SYK |
| Conditions | Cell-free SYK enzymatic assay; ATP concentration at Km |
Why This Matters
For procurement decisions, higher SYK potency at lower concentrations translates to the use of less compound per experiment, reducing cost-per-data-point and minimizing solvent/DMSO artifacts in cellular assays.
- [1] Table 2 in: Liu, D. & Mamorska-Dyga, A. Syk inhibitors in clinical development for hematological malignancies. J. Hematol. Oncol. 10, 145 (2017). PMC6697022. (Directly compares TAK-659 IC50 values with fostamatinib, entospletinib, cerdulatinib, RO9021, PRT318, and BIIB057) View Source
- [2] Lam, B. et al. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg. Med. Chem. Lett. 26, 5947–5950 (2016). PMID: 27839918. View Source
